![molecular formula C14H18N2O3 B4992213 N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4992213.png)
N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as DVE-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DVE-1 is a derivative of ethylenediamine and has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of DVE-1 is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. For example, DVE-1 has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and cell growth. DVE-1 has also been shown to activate the immune system and induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DVE-1 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DVE-1 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of fungal and bacterial pathogens. In vivo studies have shown that DVE-1 can reduce tumor growth and improve survival in animal models of cancer. DVE-1 has also been shown to enhance plant growth and protect against pests and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DVE-1 in lab experiments is its broad range of potential applications. DVE-1 has been shown to have activity against a variety of cancer cell lines, as well as fungal and bacterial pathogens. Additionally, DVE-1 has been shown to enhance plant growth and protect against pests and diseases. One limitation of using DVE-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on DVE-1. One area of interest is the development of DVE-1-based drug delivery systems, which could improve the efficacy and specificity of cancer treatments. Another area of interest is the investigation of the mechanisms underlying DVE-1's activity against fungal and bacterial pathogens, which could lead to the development of new antimicrobial agents. Additionally, further research is needed to elucidate the effects of DVE-1 on plant growth and development, as well as its potential use in agriculture.
Méthodes De Synthèse
The synthesis of DVE-1 involves the reaction of 3,4-dimethylphenyl isocyanate with 2-(vinyloxy)ethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently converted to DVE-1. The yield of DVE-1 can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Applications De Recherche Scientifique
DVE-1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DVE-1 has been shown to have anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use in drug delivery systems. In agriculture, DVE-1 has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, DVE-1 has been explored for its potential use in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-8-7-15-13(17)14(18)16-12-6-5-10(2)11(3)9-12/h4-6,9H,1,7-8H2,2-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQGYLEVDZWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


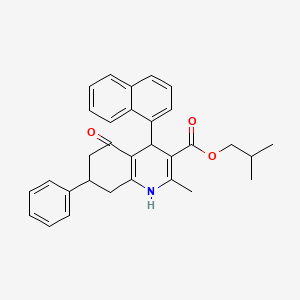
![6-(4-tert-butylphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4992165.png)
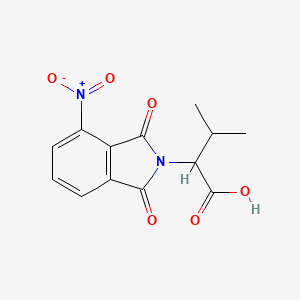
![1,3-dimethyl-6-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4992178.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4992186.png)

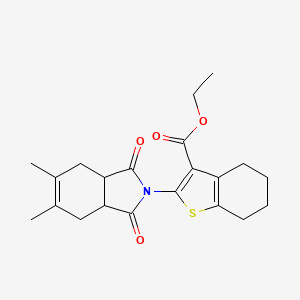
![N-(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4992237.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4992239.png)
![3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4992242.png)
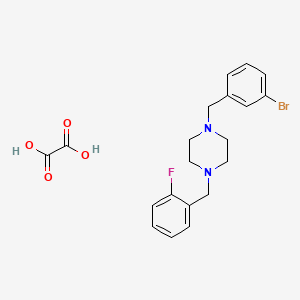
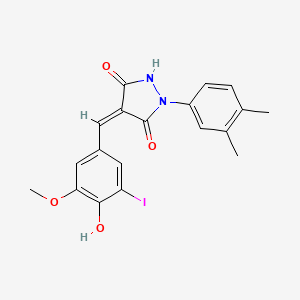
![7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4992258.png)